molecular formula C7H4IN3O2 B3219832 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-00-6

3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3219832
CAS No.: 1190321-00-6
M. Wt: 289.03 g/mol
InChI Key: CYYGPQUFQCENGI-UHFFFAOYSA-N
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Description

3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound that features both iodine and nitro functional groups attached to a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine typically involves the iodination and nitration of a pyrrolo[2,3-b]pyridine precursor. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a palladium catalyst.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though care must be taken due to the potential for over-oxidation.

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the iodine atom.

    Reduction: The major product is 3-amino-5-nitro-1H-pyrrolo[2,3-b]pyridine.

    Oxidation: Products depend on the specific conditions but may include oxidized forms of the pyrrolo[2,3-b]pyridine ring.

Scientific Research Applications

3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of kinase inhibitors and other bioactive molecules.

    Organic Synthesis: The compound serves as a building block for the construction of more complex heterocyclic systems.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is investigated for its potential biological activities, including anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival. The nitro group can also participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the iodine atom but shares the nitro group and core structure.

    3-Iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group but has the iodine atom and core structure.

    7-Azaindole: A related heterocyclic compound with a similar core structure but different functional groups.

Uniqueness

3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c8-6-3-10-7-5(6)1-4(2-9-7)11(12)13/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYGPQUFQCENGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001276248
Record name 3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-00-6
Record name 3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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